

# Bisphenol F: A Safer Alternative to Bisphenol A? A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bisphenol F*

Cat. No.: *B132319*

[Get Quote](#)

The widespread use of Bisphenol A (BPA) in consumer products and concerns over its role as an endocrine-disrupting chemical have led to the introduction of "BPA-free" alternatives, most notably **Bisphenol F** (BPF). This guide provides an objective comparison of the safety and biological activity of BPF and BPA, supported by experimental data, to help researchers, scientists, and drug development professionals evaluate whether BPF is a genuinely safer substitute.

## Endocrine-Disrupting Activity: A Head-to-Head Comparison

A primary concern with BPA is its ability to mimic estrogen, thereby disrupting the endocrine system. Emerging research indicates that its structural analog, BPF, shares these properties, often with comparable or even greater potency.

A systematic review of 32 studies (25 in vitro, 7 in vivo) concluded that BPF is as hormonally active as BPA.<sup>[1][2][3]</sup> The majority of these studies found that BPF's potency in estrogenic, antiestrogenic, androgenic, and antiandrogenic assays is in the same order of magnitude as BPA's.<sup>[1][3]</sup> In some cases, BPF has been shown to be just as potent, or even more so, than BPA. For instance, the average estrogenic potency of BPF compared to BPA was found to be 1.07 (with a range of 0.10–4.83), suggesting near-equal or higher activity in some assays.

Both BPA and BPF exert their effects by interacting with estrogen receptors (ER $\alpha$  and ER $\beta$ ). However, their impacts are not limited to classical nuclear receptor pathways. Studies show

that BPF can also exert estrogenic effects through the G protein-coupled estrogen receptor (GPER) pathway, sometimes with higher binding affinity and agonistic activity than BPA at nanomolar concentrations.

## Quantitative Data Summary

The following tables summarize quantitative data from various in vitro experiments comparing the biological activities of BPF and BPA.

Table 1: Comparative Endocrine and Receptor Activity of BPF vs. BPA

Assay Type	Target	Relative Potency/Binding (BPF vs. BPA)	Key Findings	Source
Estrogenic Activity	Estrogen Receptors	Average potency of 1.07 (Range: 0.10-4.83)	BPF's estrogenic potency is in the same order of magnitude as BPA.	
Receptor Binding Affinity	Estrogen-Related Receptor- $\gamma$ (ERR- $\gamma$ )	BPF IC <sub>50</sub> : 131 nM; BPA IC <sub>50</sub> : 9.78 nM	BPA binds to ERR- $\gamma$ with significantly higher affinity than BPF.	
Receptor Binding Affinity	G Protein-Coupled Estrogen Receptor (GPER)	~9-fold higher binding affinity than BPA	BPF shows stronger interaction with the non-genomic GPER pathway.	
Cell Proliferation	MCF-7 breast cancer cells	BPF stimulated proliferation at $10^{-7}$ to $10^{-5}$ M	Both compounds increased cell viability, indicating estrogenic effects.	

Table 2: Comparative Cytotoxicity of BPF vs. BPA

Cell Line	Assay	BPF IC50 (μM)	BPA IC50 (μM)	Key Findings	Source
MCF-7 (Human Breast Cancer)	MTT	>1000 (No decrease in viability observed)	45	BPF was significantly less cytotoxic to MCF-7 cells than BPA in this study.	
HSeC (Human Sertoli Cells)	MTT	435	35	BPF was less cytotoxic than BPA in healthy Sertoli cells.	
JEG-Tox (Human Placental)	Neutral Red	~100 (reduced viability to 64%)	~100 (reduced viability to 18%)	Both compounds were cytotoxic at 100 μM, with BPA showing greater toxicity.	
Chicken DT40 Cells	Colony Formation	RAD54-/- mutants were not sensitive to BPF	RAD54-/- mutants were sensitive to BPA	Suggests different mechanisms of genotoxicity; BPA induces DNA double-strand breaks repaired by homologous recombination, a pathway BPF did not	

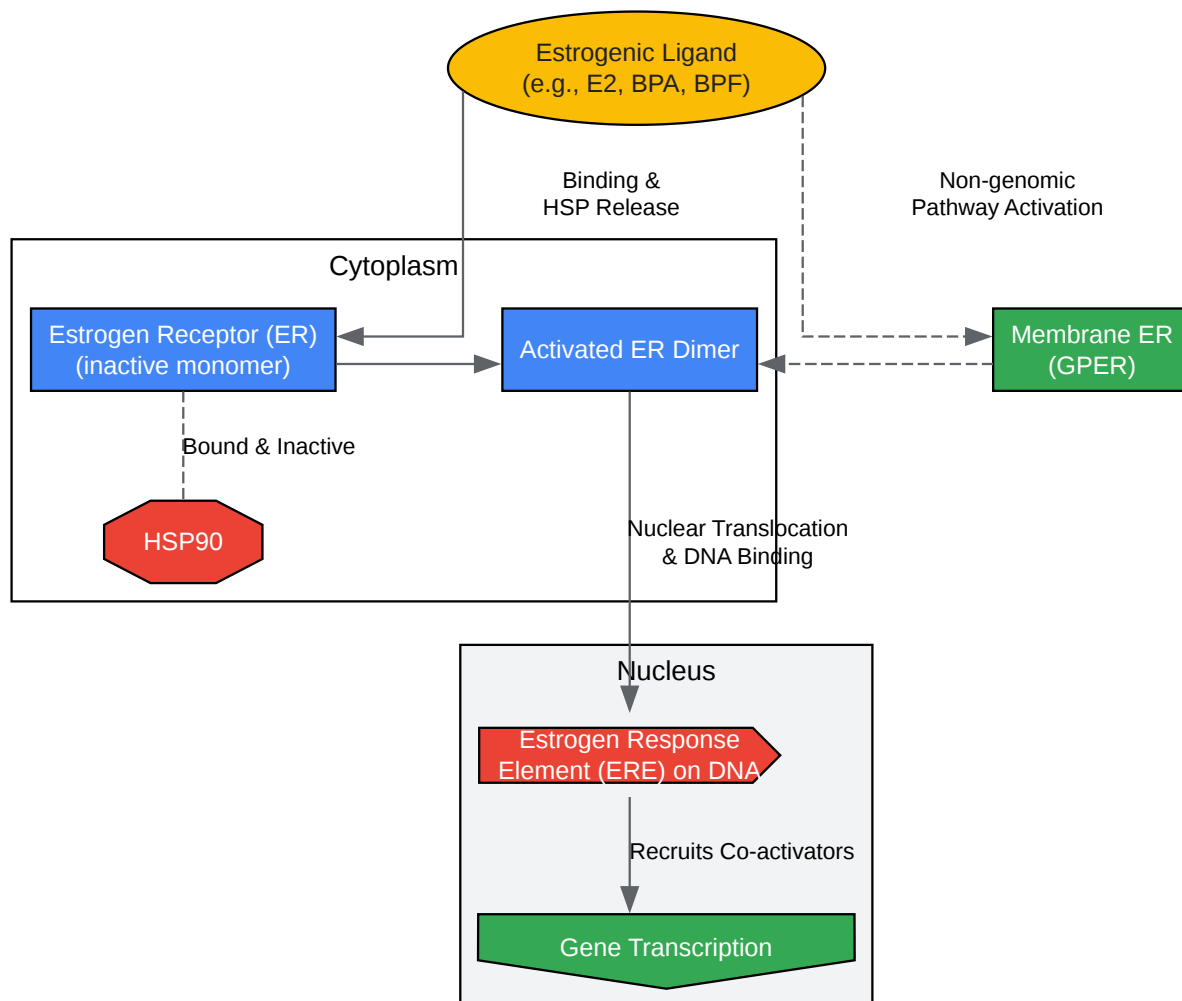
appear to  
trigger in the  
same way.

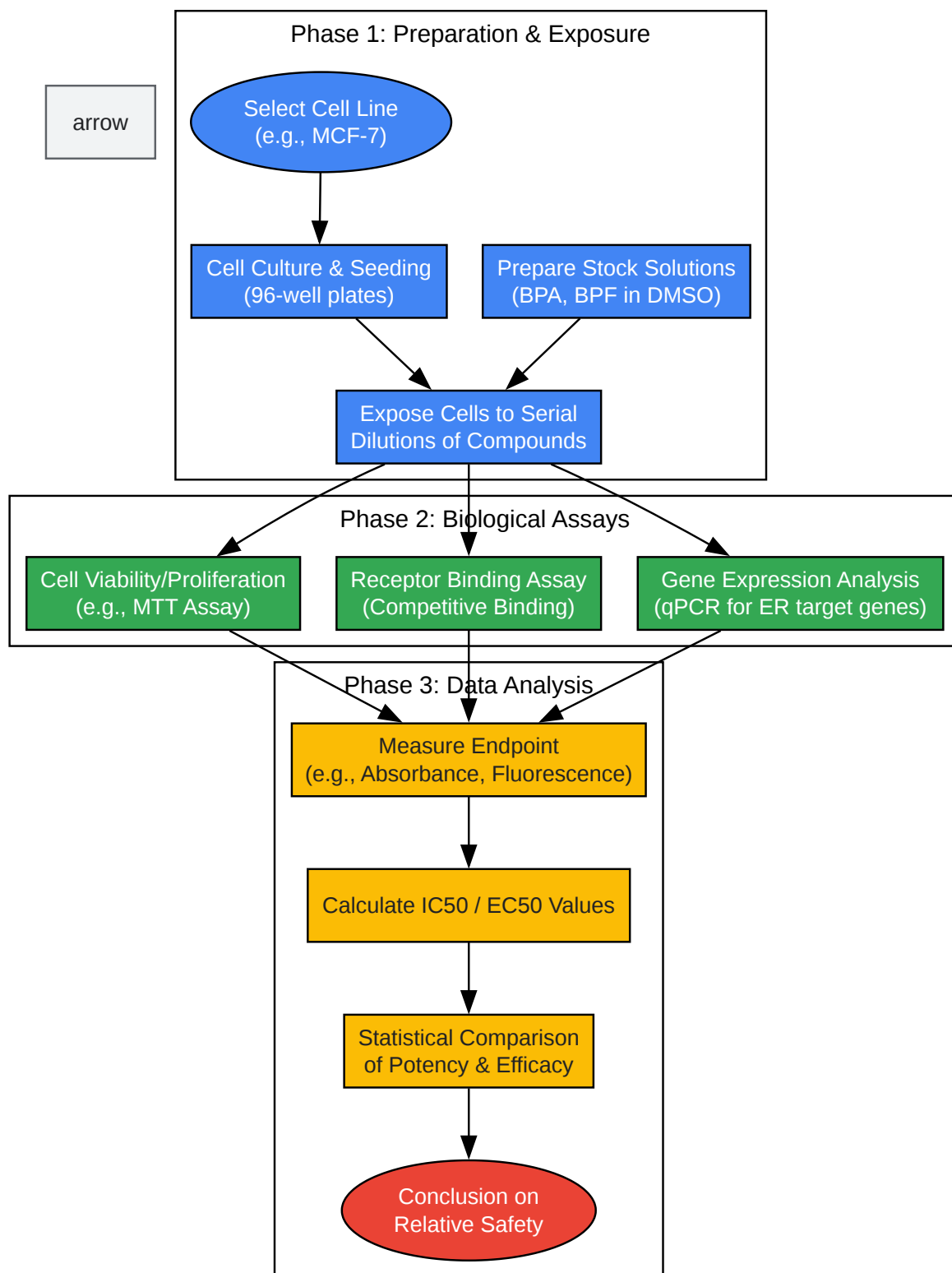
---

## Signaling Pathways and Experimental Workflows

### Estrogen Receptor Signaling Pathway

BPA and its analogs primarily function by binding to estrogen receptors, which triggers a cascade of cellular events. This can occur through both genomic pathways (altering gene expression) and non-genomic pathways (rapid, membrane-initiated signals).





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bisphenol F: A Safer Alternative to Bisphenol A? A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132319#bisphenol-f-as-a-safer-alternative-to-bisphenol-a]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)